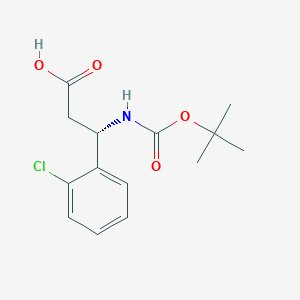

(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-chlorophenyl)propanoic acid

Vue d'ensemble

Description

(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-chlorophenyl)propanoic acid is a chiral compound often used in organic synthesis and pharmaceutical research. This compound features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a chlorophenyl group, making it a versatile intermediate in the synthesis of various bioactive molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-3-(2-chlorophenyl)propanoic acid typically involves the following steps:

Starting Material: The synthesis begins with the commercially available (S)-3-amino-3-(2-chlorophenyl)propanoic acid.

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Purification: The product is purified by recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with optimized parameters for higher yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and reproducibility.

Analyse Des Réactions Chimiques

Types of Reactions: (S)-3-((tert-Butoxycarbonyl)amino)-3-(2-chlorophenyl)propanoic acid can undergo various chemical reactions, including:

Hydrolysis: The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.

Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Coupling Reactions: The amino group can be used in peptide coupling reactions with carboxylic acids or activated esters.

Common Reagents and Conditions:

Hydrolysis: Trifluoroacetic acid in dichloromethane.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Coupling: Carbodiimides (e.g., EDCI) and coupling additives (e.g., HOBt) in organic solvents.

Major Products:

Hydrolysis: (S)-3-amino-3-(2-chlorophenyl)propanoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Coupling: Peptide or amide derivatives.

Applications De Recherche Scientifique

(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-chlorophenyl)propanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

Medicine: Investigated for its potential in developing new therapeutic agents, particularly in the field of oncology and neurology.

Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals and specialty chemicals.

Mécanisme D'action

The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-3-(2-chlorophenyl)propanoic acid depends on its specific application. In biological systems, it may act as a substrate or inhibitor for enzymes, interacting with active sites and influencing biochemical pathways. The Boc protecting group can be selectively removed to expose the amino group, allowing for further functionalization and interaction with molecular targets.

Comparaison Avec Des Composés Similaires

(S)-3-amino-3-(2-chlorophenyl)propanoic acid: The unprotected form of the compound.

(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid: A similar compound with a different position of the chlorine atom on the phenyl ring.

(S)-3-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: Lacks the chlorine substituent on the phenyl ring.

Uniqueness: (S)-3-((tert-Butoxycarbonyl)amino)-3-(2-chlorophenyl)propanoic acid is unique due to the presence of the Boc protecting group and the 2-chlorophenyl substituent, which confer specific reactivity and steric properties. These features make it a valuable intermediate for synthesizing a wide range of bioactive compounds with potential therapeutic applications.

Activité Biologique

(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-chlorophenyl)propanoic acid, commonly referred to as Boc-(S)-3-amino-3-(2-chlorophenyl)propanoic acid, is a β-amino acid derivative with significant biological implications. This compound has garnered interest due to its structural similarities to amino acids and its potential utility in drug development, particularly in the context of enzyme inhibition and receptor modulation.

- Chemical Formula : C₁₄H₁₈ClNO₄

- Molecular Weight : 299.75 g/mol

- CAS Number : 500770-73-0

- Purity : 95%+

| Property | Value |

|---|---|

| Boiling Point | 446.9 °C |

| Density | 1.243 g/cm³ |

| Solubility | 0.247 mg/ml |

| Log S (ESOL) | -3.08 |

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its interactions with various biological targets, including enzymes and receptors. This compound is particularly notable for its potential as a histone deacetylase (HDAC) inhibitor, which plays a crucial role in epigenetic regulation.

The compound's mechanism of action involves the inhibition of HDAC enzymes, which are involved in the modification of histones and regulation of gene expression. Inhibition of these enzymes can lead to increased acetylation of histones, thereby enhancing transcriptional activity and potentially reversing abnormal gene silencing associated with various diseases, including cancer.

Case Studies and Experimental Data

-

HDAC Inhibition :

- A study highlighted that compounds structurally related to this compound exhibited significant inhibition against class I HDACs, with IC₅₀ values ranging from 14 to 67 nM for specific isoforms (HDAC1–3, 10, and 11). The selectivity observed suggests potential therapeutic applications in cancer treatment by targeting specific HDAC isoforms .

- Structure-Activity Relationship (SAR) :

- Pharmacokinetics :

Propriétés

IUPAC Name |

(3S)-3-(2-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBKHFGREKMCWAU-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426614 | |

| Record name | AG-F-70928 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

507472-15-3 | |

| Record name | AG-F-70928 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.